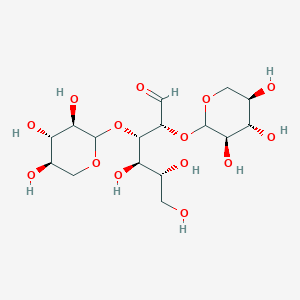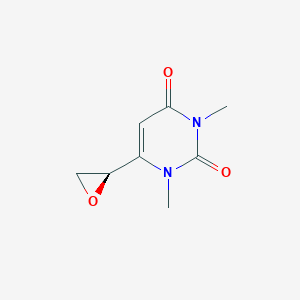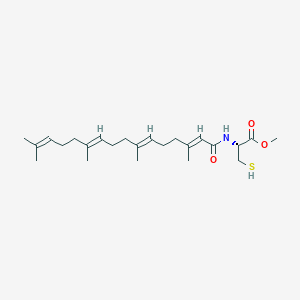
N-Hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium chloride, commonly known as DMDOAC, is a cationic surfactant that has gained significant attention in scientific research due to its unique properties and potential applications. DMDOAC is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom that can interact with negatively charged molecules or surfaces. In
Mecanismo De Acción
The mechanism of action of DMDOAC involves its ability to interact with negatively charged molecules or surfaces, such as cell membranes or nucleic acids. DMDOAC can disrupt the integrity of cell membranes and induce cell lysis or apoptosis. It can also bind to DNA or RNA and interfere with their replication or transcription processes. The exact mechanism of action of DMDOAC may vary depending on the specific application and concentration used.
Efectos Bioquímicos Y Fisiológicos
DMDOAC can have various biochemical and physiological effects depending on the concentration and exposure time. At low concentrations, DMDOAC can enhance cell proliferation and wound healing. At higher concentrations, DMDOAC can induce cytotoxicity and inflammation. DMDOAC can also affect the lipid metabolism and oxidative stress response in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMDOAC has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability over a wide range of pH and temperature, and its ability to interact with various biomolecules. However, DMDOAC can also have limitations, such as its potential toxicity to cells and its interference with certain assays or measurements.
Direcciones Futuras
There are several future directions for the research and development of DMDOAC. One direction is to explore its potential applications in gene therapy and RNA interference. Another direction is to investigate its mechanism of action and optimize its structure for specific applications. Additionally, the toxicity and environmental impact of DMDOAC need to be further studied to ensure its safe use in various fields.
Métodos De Síntesis
DMDOAC can be synthesized through various methods, including the reaction of hexadecylamine and oleic acid with dimethyl sulfate or methyl iodide. Another method involves the reaction of hexadecylamine with 9-octadecenyl chloride, followed by quaternization with methyl iodide or dimethyl sulfate. The synthesis of DMDOAC requires careful control of reaction conditions, such as temperature, pH, and reactant ratios, to ensure high yield and purity.
Aplicaciones Científicas De Investigación
DMDOAC has been extensively studied for its potential applications in various fields, including biotechnology, medicine, and environmental science. DMDOAC can be used as a surfactant in DNA extraction, protein purification, and drug delivery systems. It can also be used as an antimicrobial agent to control bacterial growth and biofilm formation. In addition, DMDOAC has been shown to have potential therapeutic effects on cancer, inflammation, and neurodegenerative diseases.
Propiedades
Número CAS |
134311-09-4 |
|---|---|
Nombre del producto |
N-Hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium chloride |
Fórmula molecular |
C36H74ClN |
Peso molecular |
556.4 g/mol |
Nombre IUPAC |
hexadecyl-dimethyl-[(E)-octadec-9-enyl]azanium;chloride |
InChI |
InChI=1S/C36H74N.ClH/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-37(3,4)35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2;/h19,21H,5-18,20,22-36H2,1-4H3;1H/q+1;/p-1/b21-19+; |
Clave InChI |
ALZLKSRLVAVJDE-UXJRWBAGSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCC/C=C/CCCCCCCC.[Cl-] |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCC=CCCCCCCCC.[Cl-] |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCC=CCCCCCCCC.[Cl-] |
Sinónimos |
9-HODMA N-hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium N-hexadecyl-N-(9-octadecenyl)-N,N-dimethylammonium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)

![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)



![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)